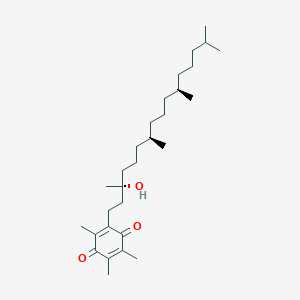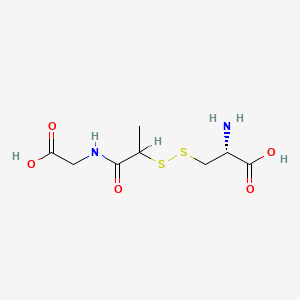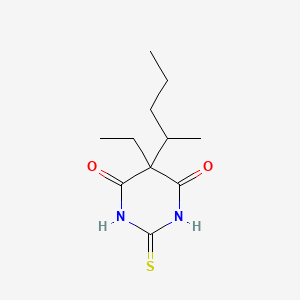
alpha-Tocopherolquinone
Overview
Description
Tocopherylquinone, also known as alpha-tocopherylquinone, is a derivative of vitamin E (alpha-tocopherol). It is formed when alpha-tocopherol undergoes oxidation. This compound is known for its antioxidant properties and plays a significant role in biological systems by protecting cells from oxidative damage .
Mechanism of Action
Target of Action
Alpha-Tocopherolquinone (TQ) primarily targets the Androgen Receptor (AR) in androgen-responsive prostate cancer cells . It also targets Protein-tyrosine phosphatase 1B (PTP1B) . These targets play a crucial role in regulating cell growth and androgenic activity .
Mode of Action
TQ interacts with its targets in a unique way. It inhibits the androgen-induced activation of an androgen-responsive reporter and inhibits the release of prostate-specific antigen from LNCaP cells .
Biochemical Pathways
TQ affects several biochemical pathways. Its biosynthesis involves the reaction of isopentyl diphosphate and homogentisic acid in plastid membranes . The putative biochemical activities of tocopherols are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues . TQ also induces cellular signaling pathways within biological membranes .
Pharmacokinetics
The pharmacokinetics of TQ were studied in a single-blind, adaptive design study following a single daily oral dose of TQ . .
Result of Action
TQ has distinct molecular and cellular effects. It potently inhibits the growth of androgen-responsive prostate cancer cell lines . It also enhances the intestinal tight junction barrier by increasing barrier-forming claudin-3 (CLDN3) and reducing channel-forming CLDN2 .
Action Environment
The action of TQ is influenced by environmental factors. It can maintain the integrity and fluidity of photosynthesizing membranes and neutralize lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations . It preserves membrane integrity under environmental constraints such as water deficiency, high salt content, toxic metals, high/low temperatures, and radiations .
Biochemical Analysis
Biochemical Properties
Alpha-Tocopherolquinone participates in several biochemical reactions, primarily due to its antioxidant capabilities. It interacts with enzymes such as p-hydroxyphenylpyruvate dioxygenase and homogentisate phytyltransferase, which are involved in the biosynthesis of tocopherols . Additionally, this compound interacts with proteins and other biomolecules, contributing to the scavenging of lipid peroxy radicals and the quenching of singlet oxygen . These interactions help maintain cellular integrity and protect against oxidative damage.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways involved in stress responses and cell survival . Furthermore, this compound affects gene expression by regulating the transcription of genes associated with antioxidant defense mechanisms. Its impact on cellular metabolism includes the preservation of membrane integrity and the prevention of lipid peroxidation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to the inhibition or activation of their functions. For instance, this compound can inhibit the activity of enzymes involved in lipid peroxidation, thereby preventing oxidative damage . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo recycling or degradation within cells and tissues . Over time, its antioxidant properties may diminish, leading to a decrease in its protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects by enhancing antioxidant defense mechanisms and protecting against oxidative damage. At high doses, this compound may exhibit toxic or adverse effects, including disruption of cellular functions and induction of oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to antioxidant defense and lipid metabolism. It interacts with enzymes such as tocopherol cyclase and methyltransferases, which play key roles in the biosynthesis and recycling of tocopherols . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid peroxidation and antioxidant defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport and distribution are essential for its antioxidant function and its ability to protect against oxidative damage.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in cellular membranes, where it interacts with membrane-bound proteins and lipids . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles . Its presence in cellular membranes is crucial for its role in maintaining membrane integrity and preventing lipid peroxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tocopherylquinone can be synthesized through the oxidation of alpha-tocopherol. One common method involves the use of ferric chloride in methanol at room temperature. This reaction yields alpha-tocopherylquinone as the primary product .
Industrial Production Methods: In industrial settings, tocopherylquinone is produced by controlled oxidation of alpha-tocopherol using various oxidizing agents. The process is optimized to ensure high yield and purity of the product. The specific conditions, such as temperature, solvent, and oxidizing agent, are carefully regulated to achieve the desired outcome .
Types of Reactions:
Oxidation: Tocopherylquinone is formed through the oxidation of alpha-tocopherol.
Reduction: Tocopherylquinone can be reduced back to tocopherylhydroquinone in biological systems.
Common Reagents and Conditions:
Oxidation: Ferric chloride in methanol is commonly used for the oxidation of alpha-tocopherol to tocopherylquinone.
Major Products Formed:
Oxidation: The primary product is tocopherylquinone.
Reduction: The primary product is tocopherylhydroquinone.
Scientific Research Applications
Tocopherylquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tocopherylquinone is unique compared to other similar compounds due to its specific formation from alpha-tocopherol and its potent antioxidant properties. Similar compounds include:
Ubiquinone (Coenzyme Q): Both tocopherylquinone and ubiquinone are involved in redox cycling and have antioxidant properties.
Plastoquinone: Similar to tocopherylquinone, plastoquinone is involved in photosynthetic electron transport in plants.
Menadione (Vitamin K3): Menadione is another quinone compound with antioxidant properties, but it is primarily involved in blood clotting processes.
Tocopherylquinone stands out due to its specific role in protecting cells from oxidative damage and its formation from vitamin E.
Properties
IUPAC Name |
2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVDFSLWFKLJDQ-IEOSBIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009892 | |
| Record name | Tocopherylquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-04-8 | |
| Record name | Tocopherol quinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7559-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherylquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopherylquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tocopherylquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO763K43XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















